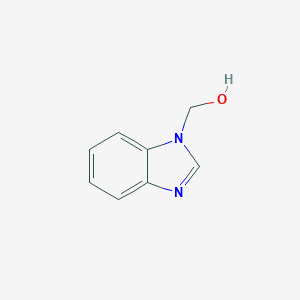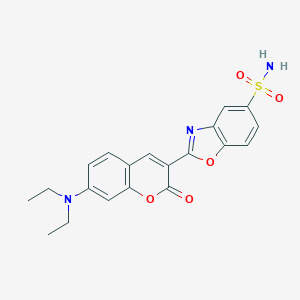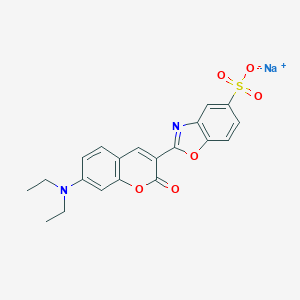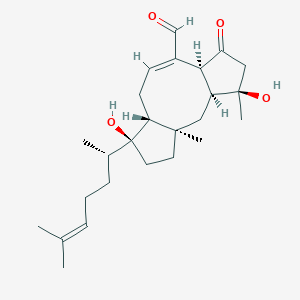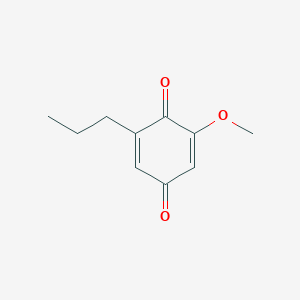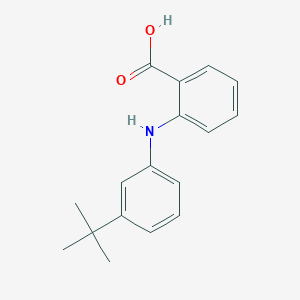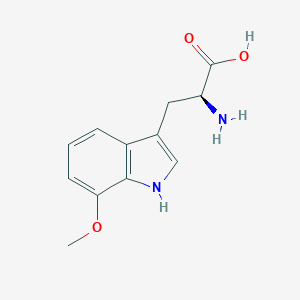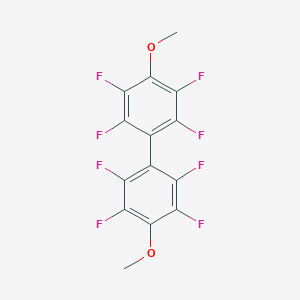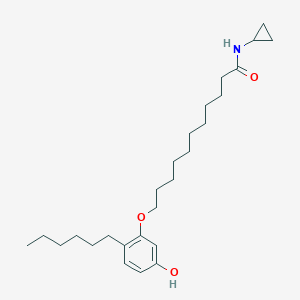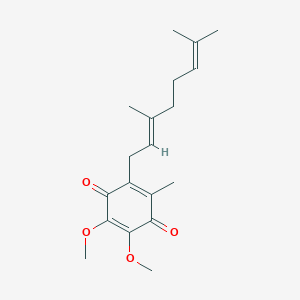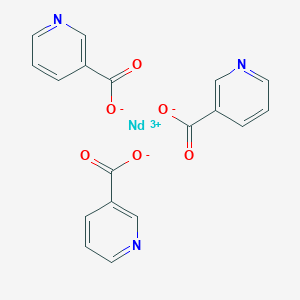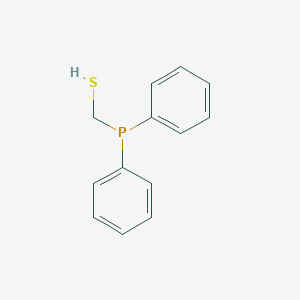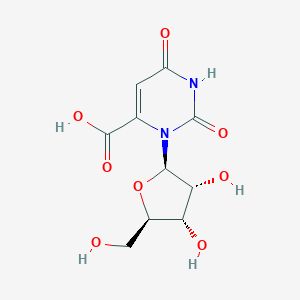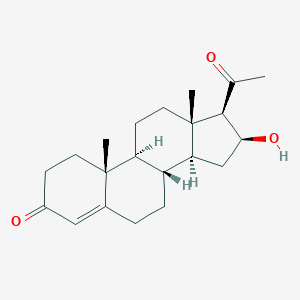
Pregn-4-ene-3,20-dione, 16beta-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 16α-hydroxyprogesterone or 16α-OHP and is a derivative of progesterone. 16α-OHP is a critical intermediate in the biosynthesis of other steroid hormones, including cortisol and androgens.
Mécanisme D'action
The mechanism of action of 16α-OHP is not fully understood. However, it is believed that this compound acts as a partial agonist at the progesterone receptor. It has also been shown to interact with other steroid hormone receptors, including the androgen receptor and glucocorticoid receptor. Studies have suggested that 16α-OHP may play a role in the regulation of gene expression and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 16α-OHP has a range of biochemical and physiological effects. This compound has been shown to increase the production of cortisol and androgens, which can have a range of effects on the body. 16α-OHP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 16α-OHP in lab experiments is its ability to regulate the production of other steroid hormones. This makes it a useful tool for studying the HPA axis and other aspects of steroid hormone biosynthesis. However, there are also some limitations to the use of 16α-OHP in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure accurately.
Orientations Futures
There are many potential future directions for research involving 16α-OHP. One area of interest is the role of this compound in the regulation of gene expression and cell proliferation. Another area of interest is the potential therapeutic applications of 16α-OHP in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 16α-OHP and its interactions with other steroid hormone receptors.
Méthodes De Synthèse
The synthesis of 16α-OHP involves the conversion of progesterone to 16α-hydroxyprogesterone via a series of chemical reactions. The most commonly used method for the synthesis of 16α-OHP is the oxidation of progesterone with chromium trioxide in acetic acid. Other methods include the use of selenium dioxide or potassium permanganate as oxidizing agents. The yield of 16α-OHP from these reactions is typically around 50-60%.
Applications De Recherche Scientifique
16α-OHP has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of steroid hormone biosynthesis. 16α-OHP is a critical intermediate in the biosynthesis of cortisol and androgens, and its production is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that alterations in the HPA axis can lead to various diseases, including Cushing's syndrome and Addison's disease.
Propriétés
Numéro CAS |
17779-71-4 |
|---|---|
Nom du produit |
Pregn-4-ene-3,20-dione, 16beta-hydroxy- |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |
Clé InChI |
LOVNYFVWYTXDRE-MQWPULPWSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canonique |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



